
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
N-(2-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)acetamide and its derivatives have shown significant pharmacological activities. Studies reveal their effectiveness as anti-inflammatory, analgesic, and anti-bacterial agents. Such compounds have been synthesized and characterized, with their pharmacological activities compared against standard drugs in these categories (Ch. Rajveer et al., 2010), (Ch. Rajveer et al., 2010).
Antibacterial Activity
Some derivatives of this compound have been prepared and tested for their antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (I. Singh et al., 2010). These studies highlight the potential of such compounds in the field of antimicrobial therapy.
Synthesis and Characterization
The compound and its derivatives have been synthesized through various processes, characterized by analytical and spectral data, including IR, NMR, and Mass Spectral analysis. These studies provide insights into the structural and electronic features that contribute to the biological activities of these compounds (V. Alagarsamy et al., 2015), (A. R. Rao & V. Reddy, 1994).
Cytotoxic Activity
Research also shows that certain derivatives exhibit cytotoxic activity against various cancer cell lines, such as K562 and MCF7, which suggests their potential use in cancer therapy (C. T. Nguyen et al., 2019).
Molecular Docking and Anticancer Activity
Molecular docking studies have been conducted to analyze the interaction of these compounds with various biological targets. This research is crucial in understanding the mechanism of action and developing new drugs with enhanced efficacy and specificity (S. Mehta et al., 2019).
Analgesic and Anti-inflammatory Properties
Various studies have synthesized and tested compounds for their analgesic and anti-inflammatory activities, comparing them to standard drugs. This research adds to the understanding of the therapeutic potential of these compounds in pain management and inflammation treatment (Deepak Kumar et al., 2014), (S. K. Bhati, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13(24)21-10-11-23-18(25)16-4-2-3-5-17(16)22-19(23)26-12-14-6-8-15(20)9-7-14/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOLZPGCGBYESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B3007889.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
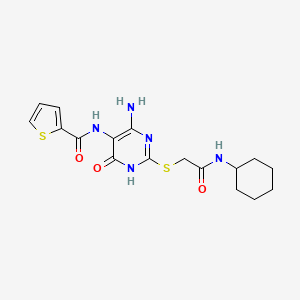
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
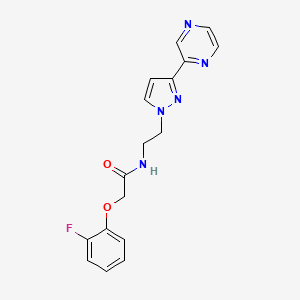
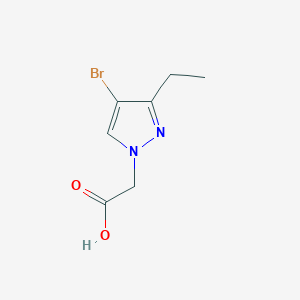
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)
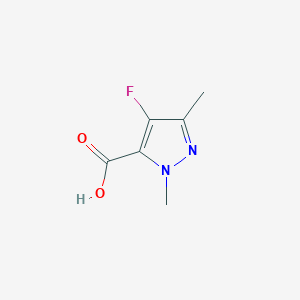
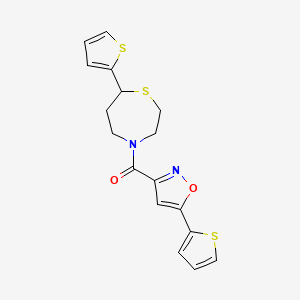
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
